molecular formula C5H11NO B14702544 1-Oxo-1lambda~5~-piperidine CAS No. 23162-18-7

1-Oxo-1lambda~5~-piperidine

Cat. No.: B14702544
CAS No.: 23162-18-7
M. Wt: 101.15 g/mol
InChI Key: CUCJJMLDIUSNPU-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~-piperidine is a specialized heterocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. The piperidine scaffold is a fundamental building block in pharmaceuticals and fine chemicals . Compounds featuring a hypervalent bond, indicated by the "lambda~5~" notation, are valuable intermediates in constructing complex molecular architectures, particularly through oxidative cyclization and annulation reactions facilitated by hypervalent reagents . Researchers utilize such structures in exploring new chemical spaces, including the development of receptor antagonists and other biologically active molecules . This chemical is provided for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23162-18-7

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-oxidopiperidin-1-ium

InChI

InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

CUCJJMLDIUSNPU-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)[O-]

Origin of Product

United States

Elucidating the Chemical Reactivity and Reaction Mechanisms of 1 Oxo 1λ⁵ Piperidine Systems

Electron Transfer Processes and Radical Intermediates in 1-Oxo-1λ⁵-piperidine Reactions

The chemistry of 1-Oxo-1λ⁵-piperidine and its derivatives is intrinsically linked to electron transfer processes, which often involve stable nitroxyl (B88944) radical intermediates. These species, such as the well-known 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), are central to the redox chemistry of these systems. nih.gov

Cyclic nitroxyl radicals, which can be considered derivatives of 1-Oxo-1λ⁵-piperidine, exhibit unique redox properties. nih.gov They can undergo a one-electron oxidation to form a diamagnetic oxoammonium cation or a one-electron reduction to form a hydroxylamine (B1172632). nih.govacs.org Electrochemical studies, such as cyclic voltammetry, have been instrumental in measuring the formal redox potentials of these processes and have confirmed the single-electron transfer nature of piperidine (B6355638) aminoxyl radicals. fao.orgelsevierpure.comsciengine.com

The one-electron oxidation of a nitroxyl radical to an oxoammonium cation can be initiated by various oxidants, including hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•). nih.gov The resulting oxoammonium cation is a powerful oxidizing agent itself. sciengine.com Conversely, nitroxyl radicals can be reduced to the corresponding hydroxylamine by reductants like ascorbic acid. nih.gov

These electron transfer capabilities allow nitroxyl radicals to participate in catalytic cycles. For instance, they can act as superoxide (B77818) dismutase (SOD) mimics through a cycling redox reaction where the nitroxyl radical is oxidized by HO₂• and the resulting oxoammonium cation is subsequently reduced by the superoxide anion (O₂•⁻). nih.gov The involvement of electron transfer is also evident in reactions with other radicals, such as the reaction of thiyl radicals (RS•) with nitroxyl radicals (>NO•) to form an adduct (>NOSR), which then decomposes to the corresponding amine (>NH). nih.gov

Oxo-Transfer Reactivity of 1-Oxo-1λ⁵-piperidine and Analogues

A key aspect of the reactivity of 1-Oxo-1λ⁵-piperidine and other N-oxides is their ability to act as oxygen atom transfer (OAT) agents. In these reactions, the N-O bond is cleaved, and the oxygen atom is transferred to a substrate.

Mechanistic studies on analogous systems, such as pyridine-N-oxides, provide significant insight into the OAT process. The transfer of an oxygen atom from an N-oxide to a metal center or other acceptor is a fundamental step in many catalytic and stoichiometric reactions. nova.edursc.org For example, in the reaction of pyridine-N-oxides with an oxo-bridged Molybdenum(V) complex, the mechanism involves the reversible formation of a precursor complex between the N-oxide and the metal center. nova.edu The rate-determining step is the subsequent irreversible breaking of the molybdenum-bridging oxygen bond, which is influenced by the N-O bond strength of the N-oxide. nova.edu

Computational studies, often using Density Functional Theory (DFT), have been employed to analyze the transition states of OAT reactions. nih.govnih.gov In the case of oxygen transfer from a copper(II)-nitrite complex to a phosphine (B1218219), the mechanism involves the isomerization of the nitrite (B80452) ligand, which facilitates the transfer of the oxygen atom to the phosphine, generating a copper(I)-nitrosyl species and the corresponding phosphine oxide. nih.govnih.gov The efficiency of this transfer is dependent on the electronic properties of both the copper complex and the phosphine acceptor. nih.govnih.gov The low bond dissociation enthalpy (BDE) of the N-O bond is a key thermodynamic driver for these reactions. ugent.be

Kinetic studies have been crucial in elucidating the mechanisms of OAT reactions involving N-oxides. nova.edu In the reaction between substituted pyridine-N-oxides and a Mo(V) complex, the reaction follows saturation kinetics. nova.edu This indicates a pre-equilibrium step involving the formation of a precursor complex before the rate-limiting oxygen transfer. nova.edu

A significant electronic effect is often observed. For pyridine-N-oxides, electron-releasing substituents on the pyridine (B92270) ring were found to slow down the rate of oxygen transfer. nova.edu This observation supports a mechanism where the rate is determined by the N-O bond strength; stronger N-O bonds (influenced by electron-donating groups) lead to slower reactions. nova.edu The rate constants can vary by as much as two orders of magnitude depending on the substituent. nova.edu

Table 1: Influence of Substituents on OAT Reaction Rates An illustrative data table based on the principle that electron-releasing groups slow the reaction.

Substituent on Pyridine-N-OxideElectronic EffectRelative Rate Constant (krel)
4-Nitro (NO2)Electron-WithdrawingHigh
Unsubstituted (H)NeutralIntermediate
4-Methoxy (OCH3)Electron-ReleasingLow

Rearrangement Reactions of 1-Oxo-1λ⁵-piperidine Structures

Tertiary amine N-oxides, including those with a piperidine framework, can undergo characteristic rearrangement reactions, most notably the Meisenheimer rearrangement. rsc.orgresearchgate.netacs.org This thermal rearrangement typically involves the migration of a group from the nitrogen atom to the oxygen atom, forming a substituted hydroxylamine derivative. rsc.orgresearchgate.net

For instance, N-(2,4-dinitrophenyl)piperidine N-oxides undergo a thermal rearrangement where the dinitrophenyl group migrates from the nitrogen to the oxygen, yielding the corresponding O-(2,4-dinitrophenyl)hydroxylamine quantitatively. rsc.orgresearchgate.net Kinetic studies of this reaction in aprotic solvents have shown that both steric and polar factors significantly influence the reaction rate. rsc.orgresearchgate.net The introduction of a methyl group at the 2-position of the piperidine ring, for example, sterically hinders the reaction and slows the rate of rearrangement. rsc.org

Cross-over experiments, where a mixture of two different N-oxides is rearranged, have shown no formation of cross-products. rsc.orgresearchgate.net This finding, combined with the kinetic data, strongly supports an intramolecular, concerted cyclic mechanism (SNi), rather than a process involving the dissociation into radical intermediates. rsc.orgresearchgate.net The rate of rearrangement is also affected by the solvent, with protic solvents generally leading to lower reactivity compared to aprotic solvents due to solvation effects on the activated complex. rsc.org

Nucleophilic and Electrophilic Reactivity at the Oxidized Nitrogen Center

The N-O bond in 1-Oxo-1λ⁵-piperidine is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. nih.gov This electronic distribution dictates its reactivity towards both electrophiles and nucleophiles.

The oxygen atom, being electron-rich and nucleophilic, readily attacks electrophiles. youtube.comscripps.edu This initial attack is a common first step in many reactions of N-oxides. For example, in the presence of an acylating agent like acetic anhydride, the oxygen attacks the electrophilic carbonyl carbon. This activates the molecule for subsequent reactions, such as nucleophilic attack at the positions alpha to the nitrogen. youtube.com

Conversely, the nitrogen atom and the adjacent carbon atoms are rendered more electrophilic compared to the parent amine. This makes them susceptible to nucleophilic attack. The reactivity pattern is well-illustrated by the analogue, pyridine-N-oxide. The N-oxide functionality activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic substitution, a reaction that is difficult in pyridine itself. youtube.comyoutube.com The oxygen atom can accept electron density from the ring, stabilizing the intermediate formed during nucleophilic attack. youtube.com Therefore, nucleophiles will preferentially attack these activated positions. youtube.comscripps.edu

Interactions with Transition Metal Catalysts and Lewis Acids/Bases

1-Oxo-1λ⁵-piperidine and its analogues serve as effective ligands and reagents in transition metal-catalyzed reactions. The oxygen atom can coordinate to a metal center, influencing its catalytic activity or participating directly in the reaction mechanism.

Copper-catalyzed reactions have demonstrated the deoxygenation of various N-oxides through an oxygen atom transfer process where a diazo compound acts as the oxygen acceptor. rsc.org Pyridine-N-oxide derivatives have also been used as oxidants in gold-catalyzed reactions, such as the oxidation of terminal alkynes. organic-chemistry.org In these cases, the reaction is believed to proceed through an α-oxo gold carbene intermediate. organic-chemistry.org Ruthenium complexes, in the presence of an N-oxide like 4-picoline N-oxide, can catalyze the formation of amides from alkynes and amines. organic-chemistry.org

N-oxides also interact with Lewis acids. This interaction typically involves the coordination of the Lewis acid to the N-oxide oxygen atom. This enhances the electrophilicity of the molecule, making it a better leaving group or activating the ring for further reactions. youtube.com For example, a Lewis acid like thallium acetate (B1210297) can be used to generate a more potent electrophile from bromine for the bromination of N-oxides. youtube.com The N-oxide oxygen can also act as an internal base or nucleophile, participating in complex reaction cascades.

Enamine Formation and Alkylation Reactions Involving Piperidine Derivatives

A critical examination of the chemical literature reveals that the reactivity of 1-Oxo-1λ⁵-piperidine, a cyclic nitrone, does not follow the classical pathway of enamine formation and subsequent alkylation as seen in the Stork enamine synthesis. The electronic properties of the nitrone functional group dictate a different set of reaction mechanisms. This section will elucidate the actual reactivity of 1-Oxo-1λ⁵-piperidine systems, focusing on established alkylation procedures that proceed through alternative intermediates.

Inapplicability of Classical Enamine Formation

Classical enamine formation involves the condensation of a ketone or aldehyde with a secondary amine. wikipedia.org 1-Oxo-1λ⁵-piperidine, however, does not possess a carbonyl group and is itself a tertiary amine N-oxide. Therefore, it cannot react via the typical mechanism to form an enamine where a C=C bond is conjugated with a nitrogen atom. The inherent reactivity of the N-oxide bond and the adjacent C-H bonds leads to distinct chemical behavior.

Alkylation of 1-Oxo-1λ⁵-piperidine via Organometallic Reagents

While not proceeding through an enamine intermediate, the alkylation of the piperidine ring starting from its N-oxide is a viable synthetic route. The primary method involves the addition of strong nucleophiles, such as Grignard reagents, to the carbon atom alpha to the nitrogen. This reactivity is well-documented for the closely related pyridine-N-oxides.

The addition of an alkyl Grignard reagent to a pyridine-N-oxide results in the formation of a C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridine. makingmolecules.com These intermediates can be subsequently reduced to yield the corresponding alkylated piperidine derivatives. This two-step process provides a reliable method for introducing alkyl substituents at the 2-position of the piperidine ring.

Reaction Scheme:

Addition of Grignard Reagent: The Grignard reagent (R-MgX) attacks the electrophilic carbon at the C2 position of the N-oxide.

Reduction: The resulting N-hydroxy-tetrahydropyridine can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to the fully saturated piperidine.

Research Findings on Alkylation of N-Oxides

Studies on pyridine-N-oxides demonstrate the feasibility and scope of this alkylation strategy. A range of alkyl Grignard reagents can be employed, leading to good to excellent yields of the corresponding 2-substituted products. makingmolecules.com The reaction is generally regioselective for the C2 position.

The following table summarizes representative examples of the alkylation of pyridine-N-oxide, which serve as a valuable model for the expected reactivity of 1-Oxo-1λ⁵-piperidine.

EntryGrignard ReagentProduct after ReductionYield (%)
1n-Propylmagnesium bromide2-n-PropylpiperidineModerate
2Cyclohexylmagnesium bromide2-Cyclohexylpiperidine60-70
3Benzylmagnesium chloride2-Benzylpiperidine84

This data is illustrative of the alkylation of the analogous pyridine-N-oxide system. makingmolecules.com

Advanced Spectroscopic and Structural Characterization of 1 Oxo 1λ⁵ Piperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei and the connectivity between them.

The introduction of an oxygen atom to the nitrogen in the piperidine (B6355638) ring to form a 1-oxo-1λ⁵-piperidine (a piperidine N-oxide) significantly alters the electronic distribution within the heterocyclic ring. This change is reflected in the ¹H and ¹³C NMR chemical shifts. The N-O bond, with its partial zwitterionic character, exerts a strong deshielding effect on the adjacent protons and carbons.

In ¹H NMR, the axial and equatorial protons on the carbons alpha to the nitrogen (C2 and C6) are shifted downfield compared to the parent piperidine. This is due to the inductive effect of the electronegative oxygen atom. Protons on the beta (C3, C5) and gamma (C4) carbons are also affected, though to a lesser extent.

In ¹³C NMR, the effect is even more pronounced. The alpha carbons (C2, C6) experience a significant downfield shift due to the direct influence of the N-oxide functionality. The beta and gamma carbons also show shifts that are indicative of the electronic perturbation caused by the N-O group. For comparison, ¹³C NMR data for a related compound, N-nitrosopiperidine, shows signals at δ= 50.9, 39.8, 26.4, 24.8, and 24.1 ppm. rsc.org In 1-oxo-1λ⁵-piperidine, the alpha-carbon shift would be expected to be even further downfield.

Table 1: Expected NMR Chemical Shift Ranges for 1-Oxo-1λ⁵-piperidine

Nucleus Position Expected Chemical Shift (δ, ppm) Influencing Factor
¹H H-2, H-6 (α) 3.5 - 4.5 Strong deshielding from N-O group
¹H H-3, H-5 (β) 1.8 - 2.5 Moderate deshielding
¹H H-4 (γ) 1.6 - 2.2 Minor deshielding
¹³C C-2, C-6 (α) 60 - 70 Strong deshielding from N-O group
¹³C C-3, C-5 (β) 25 - 35 Moderate deshielding

Note: Data are estimated ranges based on the known effects of N-oxide groups on heterocyclic systems.

For unambiguous assignment of all proton and carbon signals, especially in substituted 1-oxo-1λ⁵-piperidine derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of proton connectivity throughout the piperidine ring. For instance, a cross-peak between a proton signal at ~4.0 ppm and one at ~2.2 ppm would confirm their adjacency on the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign which protons are attached to which carbons. For example, the proton signals in the 3.5 - 4.5 ppm range would show a correlation to the carbon signal in the 60 - 70 ppm range, confirming the Cα-Hα assignment.

Vibrational Spectroscopy (Infrared, Raman) for Oxo-Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-invasive method for identifying specific functional groups within a molecule. nih.govuh.edu For 1-oxo-1λ⁵-piperidine, the key diagnostic feature is the N-O stretching vibration.

The N-O bond gives rise to a characteristic absorption band in the infrared spectrum. Studies on various alkaloid N-oxides have identified this N-O stretching vibration in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com This band is a reliable indicator of the presence of the N-oxide functionality. In Raman spectroscopy, the N-O stretch is also active and can be used for identification. The symmetric stretch of an oxo-bridge in other coordination compounds has been identified using Raman spectroscopy, demonstrating the utility of this technique for such functional groups. nih.gov Isotopic labeling, for instance, using ¹⁸O, can be employed to definitively assign the N-O vibrational modes, as the heavier isotope will cause a predictable shift to a lower frequency. nih.gov

Table 2: Characteristic Vibrational Frequencies for 1-Oxo-1λ⁵-piperidine

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
N-O Stretch 928 - 971 IR, Raman
C-H Stretch (Aliphatic) 2850 - 3000 IR, Raman

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. mdpi.com In techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular mass.

Under electron ionization (EI), the 1-oxo-1λ⁵-piperidine molecule will fragment in a characteristic manner. While the molecular ion peak (M⁺) may sometimes be weak, it is generally discernible and allows for molecular weight determination. nih.gov Key fragmentation pathways for N-oxides often include:

Loss of an oxygen atom: A prominent fragment at [M-16]⁺ corresponding to the parent piperidine radical cation.

Loss of a hydroxyl radical: A fragment at [M-17]⁺.

Ring fragmentation: Cleavage of the piperidine ring itself, leading to a series of smaller fragment ions. The fragmentation patterns of the piperidine ring are well-studied and can help distinguish positional isomers in substituted derivatives. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for 1-Oxo-1λ⁵-piperidine (MW = 101.15)

m/z Value Proposed Fragment Description
102 [M+H]⁺ Protonated molecular ion (ESI)
101 [M]⁺ Molecular ion (EI)
85 [M-16]⁺ Loss of an oxygen atom
84 [M-17]⁺ Loss of a hydroxyl radical

High-Resolution X-ray Crystallography for Precise Molecular Geometry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unequivocal proof of the structure of 1-oxo-1λ⁵-piperidine, yielding exact bond lengths, bond angles, and torsional angles.

Key structural parameters that would be determined include:

The N-O bond length , which provides insight into its bond order and character.

The C-N-O and C-N-C bond angles , revealing the geometry around the nitrogen atom.

The conformation of the piperidine ring , which is expected to adopt a chair conformation similar to cyclohexane. X-ray analysis would reveal any distortions from the ideal chair geometry caused by the N-oxide group.

While specific data for the parent compound is not presented, the technique's power is well-established for related structurally characterized compounds. nih.gov

Table 4: Hypothetical Key X-ray Crystallography Parameters for 1-Oxo-1λ⁵-piperidine

Parameter Description Expected Value
N-O Bond Length Distance between Nitrogen and Oxygen atoms ~1.35 - 1.40 Å
C-N Bond Length Average distance between Nitrogen and Cα atoms ~1.48 - 1.52 Å
C-N-C Bond Angle Angle between the two alpha carbons and nitrogen ~110 - 115°

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The N-oxide group, being a chromophore, imparts specific electronic properties to the piperidine ring. N-oxides are known to be zwitterionic in nature and can participate in intramolecular charge transfer (ICT) processes. researchgate.netrsc.org

The UV absorption spectrum of 1-oxo-1λ⁵-piperidine is expected to show absorptions corresponding to n→π* and π→π* transitions associated with the N-O functional group. The exact position and intensity of these absorption bands can be sensitive to the solvent environment, particularly in protic solvents that can form hydrogen bonds with the oxygen atom. researchgate.net Some N-oxides are known to be fluorescent, and this property is often linked to the cleavage of the N-O bond, which can "turn on" fluorescence. researchgate.netrsc.org The study of the electronic spectra provides valuable information about the ground and excited state properties of the molecule.

Table 5: Mentioned Compounds

Compound Name
1-Oxo-1λ⁵-piperidine
N-nitrosopiperidine
Piperidine

Computational and Theoretical Investigations into 1 Oxo 1λ⁵ Piperidine Electronic Structure and Reactivity

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been pivotal in understanding the electronic nature of 1-Oxo-1λ⁵-piperidine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and properties of molecules.

Theoretical studies have consistently shown that the piperidine (B6355638) ring in 1-Oxo-1λ⁵-piperidine adopts a chair conformation. A key structural feature is the orientation of the N-oxide group, which can exist in either an axial or equatorial position. Computational analyses have revealed a strong preference for the axial conformation. This preference is influenced by factors such as pseudoallylic strain, where the partial double-bond character of the C–N bond due to the N-oxide group forces substituents at the 2-position into an axial orientation to minimize steric interactions. nih.gov

For N-acylpiperidines, which share some electronic similarities with N-oxides, the energy difference between the equatorial and axial conformers of a 2-methyl substituent has been calculated to be as significant as -3.2 kcal/mol in favor of the axial orientation, as determined by the M06-2X/6-311G(d,p) level of theory. nih.gov While specific energetic data for the parent 1-Oxo-1λ⁵-piperidine is not as readily available in the provided literature, the qualitative trend of axial preference is a well-supported computational finding.

Table 1: Predicted Conformational Energy of 2-Methyl-N-acylpiperidines (A-G, kcal/mol)

CompoundTheory LevelGas PhaseWater
1-(2-methyl-1-piperidyl)ethanoneM06-2X/6-311G(d,p)-3.2-

This table illustrates the calculated energy preference for the axial conformer in a related N-acylpiperidine, providing a conceptual basis for the conformational preference in 1-Oxo-1λ⁵-piperidine.

The nature of the N-O bond in N-oxides is a subject of significant theoretical interest. It is best described as a coordinate covalent bond with the nitrogen atom donating a lone pair of electrons to the oxygen atom. Computational studies employing Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have provided a detailed picture of the bonding and charge distribution.

These analyses reveal a significant transfer of electron density from the nitrogen to the oxygen atom, resulting in a highly polar bond. This polarity is a defining feature of amine oxides and significantly influences their chemical and physical properties. The charge distribution across the entire molecule is also affected, with the nitrogen atom carrying a partial positive charge and the oxygen a substantial partial negative charge. This charge separation is key to understanding the molecule's reactivity, particularly its interactions with electrophiles and its behavior in different solvent environments.

Computational methods are frequently used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for validation of the theoretical model. DFT calculations, often using the B3LYP functional with basis sets like 6-31G*, have been shown to provide good agreement with experimental vibrational frequencies for piperidine and its derivatives. researchgate.net

For 1-Oxo-1λ⁵-piperidine, theoretical calculations of its IR spectrum would be expected to show a characteristic N-O stretching frequency. While specific calculated spectra for the parent compound are not detailed in the provided search results, the methodology for such calculations is well-established. dtic.mil Similarly, NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, providing another avenue for comparing theoretical structures with experimental data. researchgate.netimist.ma

Table 2: Illustrative Calculated Vibrational Frequencies for Piperidine Derivatives

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33533350
C-H Stretch29452935
C-N Stretch11851180

This table shows a comparison of calculated and experimental vibrational frequencies for the parent piperidine molecule, demonstrating the accuracy of DFT methods in predicting spectroscopic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For 1-Oxo-1λ⁵-piperidine, MD simulations could be employed to study its conformational dynamics in different solvents, particularly water. nitech.ac.jp These simulations can reveal how solvent molecules arrange themselves around the polar N-O group and how this solvation shell influences the conformational equilibrium and rotational barriers within the piperidine ring. Understanding these solvent effects is crucial for predicting the behavior of the molecule in realistic chemical environments.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

For reactions involving piperidine derivatives, computational methods have been used to map out potential energy surfaces, identify transition state structures, and calculate the associated energy barriers. For instance, in the OH-initiated degradation of piperidine, high-level ab initio calculations (CCSD(T*)-F12a/aug-cc-pVTZ//M062X/aug-cc-pVTZ) have been used to determine the energetics of hydrogen abstraction from different positions on the ring. whiterose.ac.uk

These calculations involve locating the saddle point on the potential energy surface that corresponds to the transition state. The geometry of this transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. While specific studies on the reactions of 1-Oxo-1λ⁵-piperidine were not found in the provided search results, the computational methodologies for such investigations are well-established and could be applied to study its reactions with various reagents, such as electrophiles or radicals. youtube.com

Reaction Pathway Elucidation and Selectivity Prediction

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms and predicting the selectivity of chemical transformations involving piperidine scaffolds. Theoretical studies on the oxidation of piperidine derivatives, for instance, shed light on the factors governing the course of these reactions.

A study on the OH-initiated atmospheric photo-oxidation of piperidine revealed that the reaction proceeds via H-abstraction from both the N-H and C-H groups. whiterose.ac.uk Quantum chemistry calculations indicated the branching ratios for the initial H-abstraction to be approximately 35% from N¹, 50% from C², 13% from C³, and 2% from C⁴. whiterose.ac.uk This type of computational analysis is crucial for predicting the major and minor products of such reactions. For example, H-abstraction from the C² position predominantly leads to the formation of 2,3,4,5-tetrahydropyridine. whiterose.ac.uk In contrast, H-abstraction from the N¹ position under atmospheric conditions primarily yields 2,3,4,5-tetrahydropyridine, with minor amounts of 1-nitrosopiperidine and 1-nitropiperidine. whiterose.ac.uk

Furthermore, computational models can predict the stereoselectivity of reactions. For instance, in the synthesis of polysubstituted piperidines, cyclocondensation reactions involving racemic or prochiral δ-oxo (di)acid derivatives can lead to lactams that already incorporate the desired carbon substituents on the heterocyclic ring through processes like dynamic kinetic resolution. researchgate.net

The functionalization of piperidine derivatives can also be guided by computational predictions. Studies on the C-H functionalization of N-substituted piperidines have shown that the choice of catalyst and the electronic nature of the N-substituent can direct the reaction to specific positions on the ring. nih.gov For example, with an α-oxoarylacetyl protecting group on the nitrogen, the site selectivity between C4 and C2 functionalization improved to over 30:1. nih.gov

The following table summarizes key findings from computational studies on the reactivity of piperidine derivatives:

Reaction TypeKey Computational FindingsReference
OH-initiated photo-oxidationH-abstraction branching ratios: ~35% (N¹), ~50% (C²), ~13% (C³), ~2% (C⁴) whiterose.ac.uk
C-H FunctionalizationSite selectivity (C4 vs. C2) can be controlled by the N-protecting group. nih.gov
Cyclization ReactionsRadical cyclization of amino-aldehydes can yield piperidines. nih.gov

Intermolecular Interaction Analysis: Hydrogen Bonding and Aromatic Interactions

The intermolecular interactions of piperidine-containing molecules, particularly hydrogen bonding and aromatic interactions, are critical for their crystal packing, solubility, and biological activity. Computational methods are instrumental in quantifying and visualizing these non-covalent interactions.

Crystal structure analyses of piperidine and its simple derivatives reveal the prevalence of N-H···N hydrogen-bonded chains. ed.ac.uk In more complex derivatives, such as those with hydroxyl or carbonyl groups, a wider array of hydrogen bonding patterns is observed. For example, in the crystal structure of 1-(3-oxo-3-phenylpropyl)piperidinium chloride, the chair conformation of the piperidine ring is stabilized by N–H⋯Cl and C–H⋯O hydrogen bonds.

Aromatic interactions, such as π-π stacking and cation-π interactions, also play a crucial role. In the aforementioned 1-(3-oxo-3-phenylpropyl)piperidinium chloride, π–π interactions between the phenyl rings contribute to the crystal lattice stability. Molecular docking studies of piperidine-based ligands with biological targets frequently identify key aromatic interactions. For instance, the interaction of a benzyl (B1604629) piperidine analog with the acetylcholinesterase enzyme involves aromatic hydrogen bonding with a tryptophan residue. acs.org

The following table presents data on intermolecular interactions observed in piperidine derivatives:

Compound/SystemInteraction TypeKey FindingReference
PiperidineN-H···N Hydrogen BondingForms hydrogen-bonded chains in the crystal structure. ed.ac.uk
1-(3-oxo-3-phenylpropyl)piperidinium chlorideN–H⋯Cl and C–H⋯O Hydrogen Bonding, π–π InteractionsThese interactions stabilize the crystal lattice.
Fagopyrin derivativesIntramolecular O-H···N Hydrogen BondingEnergetically favorable interaction that influences conformation. nih.gov
Benzyl piperidine analog with AChEAromatic Hydrogen BondingInteraction with a tryptophan residue in the active site. acs.org

In Silico Modeling for Structure-Reactivity Relationships and Ligand Design

In silico modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a cornerstone of modern drug discovery and materials science, enabling the prediction of activity and the rational design of new molecules based on the piperidine scaffold.

QSAR studies establish mathematical relationships between the structural features of a series of compounds and their biological activity. For piperidine derivatives, QSAR models have been developed to predict their toxicity, inhibitory activity against various enzymes, and antiproliferative effects. tandfonline.comnih.govnih.gov These models often identify key molecular descriptors, such as those related to the van der Waals surface area, partial charges, and hydrophobicity, that are crucial for activity. benthamscience.com For example, a QSAR analysis of piperidine analogs as farnesyltransferase inhibitors revealed that fractional negative charge on the van der Waals surface and aqueous solubility are important for inhibitory activity. nih.govbenthamscience.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used in the design of piperidine-based ligands. For instance, docking studies of piperidine-dihydropyridine hybrids as anticancer agents have identified the key amino acid residues in the target protein (EGFR) with which the ligands interact, providing insights for further optimization. researchgate.net Similarly, computational studies on piperidine-based sigma receptor ligands have elucidated the crucial role of the protonated amine in forming interactions with key glutamate (B1630785) and aspartate residues in the receptor binding pocket. nih.gov

The design of new piperidine derivatives is often guided by these computational approaches. By understanding the structure-activity relationships, medicinal chemists can introduce modifications to the piperidine scaffold to enhance potency, selectivity, and pharmacokinetic properties. mssm.edu

The following table provides examples of in silico modeling applications for piperidine derivatives:

ApplicationTechniqueKey FindingReference
Predicting ToxicityQSARTopological descriptors can be used to build predictive models for toxicity against Aedes aegypti. nih.gov
Enzyme InhibitionQSAR, Pharmacophore ModelingFractional negative charge and hydrophobicity are important for farnesyltransferase inhibition. nih.govbenthamscience.com
Anticancer ActivityMolecular DockingIdentification of key interactions between piperidine-dihydropyridine hybrids and EGFR. researchgate.net
Receptor BindingMolecular Docking, Molecular DynamicsElucidation of the binding mode of piperidine-based ligands to sigma receptors. nih.gov

Functional Applications of 1 Oxo 1λ⁵ Piperidine and Its Chemical Derivatives in Organic Chemistry

1-Oxo-1λ⁵-piperidine as a Synthetic Reagent and Oxidizing Agent

1-Oxo-1λ⁵-piperidine and other amine N-oxides serve as mild and selective oxidizing agents in a variety of organic transformations. wikipedia.org The N-O bond in these compounds is relatively weak and can be cleaved to deliver an oxygen atom to a substrate. wikipedia.org This property makes them valuable reagents for the oxidation of various functional groups.

Almost all amine oxides are synthesized through the oxidation of tertiary aliphatic amines or aromatic N-heterocycles. wikipedia.org Hydrogen peroxide is a frequently used oxidant for this purpose, both in laboratory and industrial settings. wikipedia.org For instance, the synthesis of N-oxides can be achieved using hydrogen peroxide in the presence of suitable catalysts. google.com The reactivity of N-oxides is influenced by the substituents on the nitrogen atom. nih.gov

Heteroaromatic N-oxides, such as pyridine (B92270) N-oxide, are particularly well-studied as oxidants. wikipedia.org They are effective in a range of oxidative transformations, often in the presence of metal catalysts. wikipedia.org The oxygen atom in these N-oxides possesses sufficient nucleophilicity due to its negative charge and minimal steric hindrance, while the nitrogen-oxygen bond is weak, facilitating its cleavage. wikipedia.org

Applications as Ligands in Organometallic Chemistry and Catalysis

The N-oxide functionality can act as a ligand in organometallic chemistry, coordinating to metal centers and influencing the catalytic activity of the resulting complexes. acs.org The lone pairs on the oxygen atom can be donated to a metal, forming stable complexes. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby affecting the outcome of catalytic reactions.

For example, piperidine (B6355638) and its derivatives have been employed as ligands in metal-catalyzed reactions. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines, including piperidine derivatives, to nitriles to form amidines. rsc.org In these systems, the amine can coordinate to the metal center, activating it for subsequent reactions. The steric and electronic properties of the piperidine ligand can influence the course and efficiency of these catalytic processes. rsc.org

Furthermore, N-oxides are crucial in catalysis, functioning as ligands or co-catalysts to enhance the efficiency and selectivity of reactions like oxidations and coupling processes. acs.org

Role as Versatile Building Blocks for Complex Molecule Synthesis

Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of complex molecules, particularly in medicinal chemistry and natural product synthesis. The piperidine scaffold is a common motif in many pharmaceuticals and alkaloids. nih.gov

The synthesis of substituted piperidines can be achieved through various strategies, including the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov These methods allow for the introduction of diverse substituents onto the piperidine ring, leading to a wide range of molecular architectures.

Stereoselective Formation of Nitrogen-Containing Scaffolds

The stereoselective synthesis of piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Significant research has been dedicated to developing methods for the enantioselective and diastereoselective synthesis of piperidines. nih.gov

One approach involves the use of chiral catalysts in C-H functionalization reactions. For instance, rhodium catalysts have been employed for the site-selective and stereoselective functionalization of piperidine derivatives to produce analogues of methylphenidate. nih.gov The choice of catalyst and protecting group on the piperidine nitrogen can control the position and stereochemistry of the newly introduced functional group. nih.gov Another strategy involves the stereoselective synthesis of cyanoacetyl hydrazones of 3-alkyl-2,6-diarylpiperidin-4-ones, where the stereochemistry of the final products is carefully controlled. acs.org

Catalyst/MethodSubstrateProductStereoselectivityReference
Rhodium CatalystN-Boc-piperidineC2-functionalized piperidineVariable nih.gov
Rhodium CatalystN-Bs-piperidineC2-functionalized piperidineHighly diastereoselective nih.gov
Oxidative C-H FunctionalizationN-Vinyl amides with pendent π-nucleophilesPiperidine structuresGood to excellent acs.org

Construction of Fused and Bridged Ring Systems

Piperidine derivatives serve as key precursors for the construction of more complex fused and bridged ring systems, which are prevalent in many natural products and biologically active molecules. Intramolecular reactions are often employed to build these intricate architectures. For example, intramolecular Michael-type reactions of in situ-generated vinylnitroso compounds have been used to prepare a variety of bridged carbobicyclic compounds. nih.gov

Another powerful strategy is the "cut-and-sew" approach, which utilizes transition-metal-catalyzed carbon-carbon bond activation of cyclic ketones to construct bridged and fused rings. epa.gov This method allows for the deconstructive synthesis of complex scaffolds from readily available starting materials. Additionally, intramolecular [2+2]-photocycloaddition reactions of piperidine derivatives have been developed to access fused bicyclic piperidines. ebi.ac.uk The incorporation of a bridged piperidine ring is a strategy used in the design of potent drugs. wikipedia.org

Utilization in Material Science and Polymer Chemistry

The unique properties of the N-oxide group, such as its high polarity and ability to form strong hydrogen bonds, have led to the exploration of 1-Oxo-1λ⁵-piperidine derivatives in material science and polymer chemistry. nih.gov Polymeric N-oxides exhibit interesting characteristics, including good blood compatibility and non-immunogenicity, making them promising for biomedical applications. nih.gov

A notable application is the development of polymers containing piperidine N-oxide units as kinetic hydrate (B1144303) inhibitors for high-salinity applications in the oil and gas industry. mdpi.com A series of glycidyl (B131873) amine N-oxide polyethers with cyclic amine N-oxide side groups, including poly(piperidine glycidyl amine N-oxide), have been synthesized. mdpi.com These polymers demonstrated remarkable performance in preventing the formation of gas hydrates, which can block pipelines. mdpi.com The synthesis of these polymers typically involves the polymerization of the corresponding amine-containing monomers followed by oxidation to the N-oxide. mdpi.com

Furthermore, poly(ethylene oxide) with pending 2,2,6,6-tetramethylpiperidine-1-oxyl (a related nitroxide radical, but conceptually similar in terms of a modified piperidine ring) has been synthesized and used to initiate the graft polymerization of styrene, creating amphiphilic graft copolymers. google.com

Contributions to Chemical Degradation Reactions and Analytical Methods

Piperidine and its derivatives play a crucial role in several well-established chemical degradation reactions and analytical techniques, most notably in the fields of peptide synthesis and DNA sequencing.

In solid-phase peptide synthesis (SPPS), a solution of piperidine in a solvent like dimethylformamide (DMF) is the most common reagent used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. The deprotection mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by the basic piperidine. While effective, alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-methylpiperidine (B120128) are also used to mitigate side reactions like aspartimide formation. nih.govmdpi.com

Piperidine is also a key reagent in the Maxam-Gilbert method of DNA sequencing. This chemical cleavage method relies on the ability of piperidine to cleave the DNA backbone at sites where bases have been chemically modified and subsequently removed. For instance, after treatment with reagents that specifically modify and remove certain bases (e.g., purines), piperidine catalyzes the cleavage of the phosphodiester bond at the resulting abasic site. nih.gov

Analytical MethodRole of Piperidine/DerivativeMechanism
Fmoc Solid-Phase Peptide SynthesisDeprotection ReagentBase-catalyzed removal of the Fmoc protecting group. mdpi.com
Maxam-Gilbert DNA SequencingCleavage ReagentCatalyzes phosphodiester bond cleavage at abasic sites. nih.gov

Based on a comprehensive review of scientific literature, the chemical compound “1-Oxo-1λ⁵-piperidine” is not a recognized or documented substance. The nomenclature suggests a hypervalent nitrogen atom within the piperidine ring, a chemical structure for which no synthesis, properties, or applications have been described in the available scientific databases and publications.

The search for information on "1-Oxo-1λ⁵-piperidine" and its potential use as a solvent or base did not yield any relevant results. Scientific literature extensively covers piperidine and its numerous derivatives, including piperidine N-oxides and various piperidinones, but not the specific compound requested.

Therefore, it is not possible to provide an article on the functional applications of “1-Oxo-1λ⁵-piperidine” as a solvent and base, nor can any research findings or data tables be generated due to the apparent non-existence of this compound in the chemical literature.

Emerging Research Frontiers and Future Perspectives for 1 Oxo 1λ⁵ Piperidine Chemistry

Development of Sustainable and Eco-Friendly Synthetic Strategies

The development of green synthetic methods for producing phosphine (B1218219) oxides is a major focus of current research, aiming to reduce waste and avoid harsh reaction conditions. tandfonline.comrsc.org These principles are directly applicable to the synthesis of 1-Oxo-1λ⁵-piperidine. Strategies such as catalyst- and solvent-free reactions represent a significant step towards sustainability. thieme-connect.com For instance, the hydrophosphorylation of ketones with secondary phosphine oxides can proceed efficiently without catalysts or solvents, aligning with the principles of pot, atom, and step economy (PASE). thieme-connect.com

Visible-light-induced transformations are also gaining traction as an environmentally benign approach to constructing C-P bonds. nih.gov Photocatalyzed radical difunctionalization of acetylene, for example, offers a metal-free, 100% atom-economical pathway to C2-linked phosphine oxides. rsc.org Such photoinduced methods often operate under mild conditions and can even be performed under air, eliminating the need for inert atmospheres. nih.govresearchgate.net The reduction of phosphine oxides to phosphines, a key step in many catalytic cycles, is also being redesigned with sustainability in mind, using milder and more selective reducing agents like silanes. researchgate.netorganic-chemistry.orgrsc.org

Table 1: Comparison of Green Synthetic Strategies for Phosphine Oxides

Strategy Key Features Catalyst/Reagent Examples Typical Conditions Advantages
Photocatalysis Utilizes visible light to drive reactions. Eosin Y, Organic Dyes Mild (e.g., room temperature), Metal-free High atom economy, energy-efficient, access to unique radical pathways. rsc.orgoaes.cc
Metal-Free C-P Coupling Avoids transition metal catalysts. Iodine, TEMPO Often mild, can be performed under air. Reduces metal contamination, lower cost, simplified purification. nih.govorganic-chemistry.org
Solvent-Free Reactions Reactions are run neat or under microwave assistance. None or minimal catalyst Elevated temperatures or microwave irradiation Reduced solvent waste, often faster reaction times, simplified workup. tandfonline.comthieme-connect.com
Catalytic Reduction In-situ regeneration of phosphines from phosphine oxides. Silanes with organocatalysts (e.g., phosphoric acid esters) Mild conditions Enables catalytic cycles (e.g., Wittig, Appel), reduces stoichiometric waste. organic-chemistry.orgnih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Research into cyclic phosphine oxides like 1-Oxo-1λ⁵-piperidine is uncovering novel reactivity that expands the toolkit of synthetic chemistry. One significant area is the exploration of radical-mediated reactions. The generation of P-centered radicals from phosphine oxides allows for tandem cyclization and phosphorylation reactions, providing access to complex heterocyclic structures. oaes.cc For example, a phosphinoyl radical can add to a double bond, initiating a cyclization cascade to form new ring systems. oaes.cc

Another surprising discovery is the catalytic P-stereomutation of phosphine oxides. rsc.org While P-stereogenic compounds are typically configurationally stable, it has been shown that chlorophosphonium salts can catalyze their racemization at ambient temperatures. rsc.org This finding is crucial for understanding and controlling enantioselectivity in reactions involving chiral phosphine oxides. The mechanism is thought to proceed through oxodiphosphonium P–O–P species, a previously underexplored pathway. rsc.org These fundamental discoveries in reactivity are essential for designing new transformations where 1-Oxo-1λ⁵-piperidine could act as a reactant, intermediate, or catalyst.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable large-scale production, the synthesis of piperidine (B6355638) derivatives is increasingly being integrated with modern technologies like flow chemistry and automated synthesis. nih.gov Continuous flow hydrogenation, for example, has been successfully applied to the production of 1-aryl-4-aminopiperidine libraries. nih.gov This approach offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling.

The modular nature of these platforms allows for the rapid generation of compound libraries by combining computational design with parallel synthesis and automated purification. nih.gov Such a high-throughput approach is invaluable for medicinal chemistry and materials science, where large numbers of analogues need to be synthesized and screened. Applying these technologies to the synthesis of 1-Oxo-1λ⁵-piperidine and its derivatives could significantly accelerate the exploration of their properties and applications.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques are critical for the in-situ monitoring of reactions involving phosphine oxides. cwejournal.org 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, as the phosphorus nucleus is highly sensitive to its chemical environment. cwejournal.orgresearchgate.net It allows for direct observation of the formation and consumption of phosphorus-containing reactants, intermediates, and products. acs.org

For instance, in-situ NMR has been used to monitor catalytic reactions, revealing the resting state of catalysts and providing insights into reaction pathways. acs.org Dynamic 2D EXSY NMR experiments have even been used to directly observe the interconversion of a phosphine oxide and a chlorophosphonium salt during catalytic P-stereomutation. rsc.org Other techniques like FTIR spectroscopy are also invaluable for monitoring changes in the P=O stretching frequency, which provides information on coordination and hydrogen bonding. researchgate.net

Table 2: Spectroscopic Techniques for Monitoring 1-Oxo-1λ⁵-piperidine Reactions

Technique Information Provided Application Example Reference
31P NMR Direct observation of P-containing species, chemical environment, stereochemistry, and quantitative analysis. Monitoring the in-situ reduction of a phosphine oxide or its conversion in a catalytic cycle. acs.org acs.org
1H & 13C NMR Structural elucidation of organic framework, monitoring substrate consumption and product formation. Characterizing the structure of new 1-Oxo-1λ⁵-piperidine analogues. cwejournal.org
FTIR Spectroscopy Monitoring the P=O bond stretching frequency (ν(P=O)) to probe coordination, hydrogen bonding, and reaction progress. Detecting the weakening of the P=O bond upon complexation with a Lewis acid. researchgate.net
Mass Spectrometry Identification of products and intermediates, confirmation of molecular weight. Analysis of reaction mixtures in high-throughput screening. cwejournal.org
UV-Vis Spectroscopy Monitoring reactions involving chromophoric species or fluorescent probes. Following the progress of a photocatalyzed reaction. nih.gov

Computational Design of Next-Generation 1-Oxo-1λ⁵-piperidine Analogues with Tunable Properties

Computational chemistry has become an indispensable tool for modern chemical research, enabling the rational design of molecules with specific, tunable properties. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, stability, and reactivity of phosphine oxides. thieme-connect.comnih.gov These computational studies provide deep mechanistic insights that are often difficult to obtain through experiments alone. For example, DFT calculations have been used to elucidate the mechanism of visible-light-induced C-P bond formation and to understand the enhanced reactivity of silanes in phosphine oxide reductions. nih.govrsc.org

This predictive power is being harnessed to design next-generation analogues of 1-Oxo-1λ⁵-piperidine. By systematically modifying the substituents on the piperidine ring or at the phosphorus center, properties such as solubility, steric bulk, and electronic character can be fine-tuned. Computational library design, coupled with high-throughput synthesis, allows for the creation of focused libraries of compounds for screening in various applications, from drug discovery to materials science. nih.gov This synergy between computational design and automated synthesis accelerates the development of new functional molecules based on the 1-Oxo-1λ⁵-piperidine scaffold. rsc.org

Table 3: Computational Approaches in 1-Oxo-1λ⁵-piperidine Analogue Design

Computational Method Purpose Predicted Properties Reference
Density Functional Theory (DFT) Elucidate reaction mechanisms, calculate reaction energies and barriers. Transition state geometries, thermodynamic stability of intermediates. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) Predict spectroscopic properties and behavior under photoexcitation. UV-Vis absorption spectra, fluorescence emission wavelengths. semanticscholar.org
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of molecules and their interactions. Conformational preferences, binding modes with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with physical or biological properties. Predicting the catalytic activity or binding affinity of new analogues. rsc.org

Interdisciplinary Research with Other Fields of Chemistry

The unique properties of the phosphine oxide group ensure that research into 1-Oxo-1λ⁵-piperidine and its analogues extends into numerous interdisciplinary fields.

Medicinal Chemistry: The phosphine oxide motif is recognized as a valuable polar structural element in drug design. mdpi.com It can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets. The drug Brigatinib, an approved cancer therapy, notably contains a phosphine oxide group. mdpi.com The 1-Oxo-1λ⁵-piperidine scaffold offers a rigid framework for developing new therapeutic agents.

Materials Science: Phosphine oxides are widely used as ligands for metal complexes in catalysis and as components in functional materials. researchgate.net Their derivatives have been investigated for applications in Phosphorescent Organic Light-Emitting Diodes (OLEDs), where they can serve as host materials or parts of emissive complexes. acs.org The thermal stability and electronic properties of 1-Oxo-1λ⁵-piperidine analogues could be tailored for such advanced applications.

Energy Storage: In a novel application, cyclic phosphine oxides derived from industrial waste have been developed as highly stable anolytes for nonaqueous redox flow batteries. acs.org These molecules exhibit extremely low redox potentials and excellent cycling stability, highlighting a promising role for phosphine oxide chemistry in the development of next-generation energy storage solutions. acs.org

Supramolecular Chemistry and Sensing: The strong hydrogen bond accepting capability of the phosphoryl oxygen makes phosphine oxides excellent building blocks for supramolecular assemblies. rsc.org This property is also exploited in the design of chemosensors for detecting various analytes, including organophosphorus pesticides, through spectroscopic changes upon binding. researchgate.netmdpi.com

This cross-pollination of ideas and techniques ensures that the chemistry of 1-Oxo-1λ⁵-piperidine will continue to find new and exciting applications across the scientific spectrum.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.